molecular formula C10H6CaF12O6 B3102217 Calcium hexafluoroacetylacetonate dihydrate CAS No. 141572-90-9

Calcium hexafluoroacetylacetonate dihydrate

Cat. No.: B3102217
CAS No.: 141572-90-9
M. Wt: 490.21 g/mol
InChI Key: CSKMJQHMZGBTNJ-LJDKTGGESA-L
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Description

Calcium hexafluoroacetylacetonate dihydrate (CAS No. 203863-17-6) is a coordination complex with the molecular formula C₁₀H₆CaF₁₂O₆ and a molecular weight of 490.21 g/mol . It appears as a white to off-white powder with a melting point of 135–140°C and a boiling point of 230–240°C, though it sublimes at 180°C under 0.07 mm Hg pressure . The compound is insoluble in water but soluble in organic solvents, making it suitable for applications in chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD) .

Its structure features a calcium ion coordinated by two hexafluoroacetylacetonate (hfacac) ligands and two water molecules. The fluorine-rich ligands enhance its thermal stability and volatility, critical for thin-film deposition processes . Safety data indicate it causes skin, eye, and respiratory irritation (H315, H319, H335) and requires handling with protective gloves and goggles .

Properties

IUPAC Name

calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Ca.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2/b2*2-1-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKMJQHMZGBTNJ-LJDKTGGESA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6CaF12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of calcium hexafluoroacetylacetonate dihydrate involves the following steps :

    Reaction Raw Materials: Prepare a solution of hexafluoroethanone and calcium hydroxide.

    Mixing Reaction Solution: Mix the hexafluoroethanone and calcium hydroxide solution and stir well.

    Crystallization Process: Heat the reaction solution and then cool it to room temperature to induce crystallization.

    Filtration and Drying: Filter the crystals through filter paper and dry them with a desiccant to obtain this compound.

Chemical Reactions Analysis

Calcium hexafluoroacetylacetonate dihydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents like ethanol and dimethylformamide, and the major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications Overview

  • Thin Film Deposition
    • Calcium hexafluoroacetylacetonate dihydrate serves as a precursor in chemical vapor deposition (CVD) processes, particularly for producing thin films of calcium fluoride and other fluorinated materials. Its volatility and thermal stability make it suitable for applications in semiconductor manufacturing and optical coatings .
  • Catalysis
    • This compound acts as a catalyst in various organic reactions, including polymerization and the synthesis of complex organic molecules. Its unique fluorinated structure enhances reactivity and selectivity in catalytic processes .
  • Pharmaceuticals
    • In pharmaceutical research, this compound is utilized for developing new drug formulations and as a reagent in synthetic pathways for active pharmaceutical ingredients (APIs). Its properties allow for improved solubility and bioavailability of certain compounds .
  • Gas Sensing Devices
    • The compound has been explored for use in gas sensing technologies due to its ability to interact with various gases, providing a basis for detecting environmental pollutants or toxic substances .
  • Biomedical Research
    • Its applications extend to biomedical fields, where it is used in the development of diagnostic tools and therapeutic agents. The compound's characteristics facilitate the design of targeted drug delivery systems .

Case Study 1: Semiconductor Manufacturing

In a study published by ABCR, this compound was used as a precursor in the CVD process to deposit calcium fluoride films on silicon substrates. The resulting films exhibited excellent optical properties and were suitable for use in photonic devices. The deposition parameters were optimized to achieve high uniformity and adherence of the films .

Case Study 2: Catalytic Applications

A research article highlighted the use of this compound as a catalyst in the synthesis of fluorinated organic compounds. The study demonstrated that the compound significantly increased reaction rates compared to traditional catalysts, showcasing its potential in industrial applications where efficiency is critical .

Case Study 3: Drug Formulation Development

In pharmaceutical research, this compound was incorporated into a formulation aimed at enhancing the solubility of poorly soluble drugs. The study found that using this compound improved the dissolution rate and bioavailability of the drug in preclinical models, indicating its promise in drug delivery systems .

Mechanism of Action

The mechanism of action of calcium hexafluoroacetylacetonate dihydrate involves its ability to form coordination complexes with other metal ions or organic molecules. This property allows it to act as a catalyst in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of reactants into products . The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants and products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium hexafluoroacetylacetonate dihydrate belongs to a family of metal hfacac complexes. Below is a detailed comparison with analogous compounds:

Magnesium Hexafluoroacetylacetonate Dihydrate

  • Formula : C₁₀H₆F₁₂MgO₆
  • Molecular Weight : 474.44 g/mol
  • Appearance : White to pale yellow crystals
  • Applications: Used in catalysis and as a precursor for magnesium-containing thin films. Limited data on its MOCVD applications compared to calcium derivatives .
  • Safety: No specific hazard codes reported, but likely requires precautions similar to other hfacac complexes .

Zinc Hexafluoroacetylacetonate Dihydrate

  • Formula : C₁₀H₆F₁₂O₆Zn
  • Molecular Weight : 515.54 g/mol
  • Melting Point: Not explicitly stated, but comparable to calcium derivatives (~130–150°C inferred) .
  • Applications : Key in synthesizing coordination polymers for single-molecule magnets (SMMs) and spintronic devices .
  • Solubility : Likely organic-soluble, given structural similarities to calcium hfacac .

Cobalt(II) Hexafluoroacetylacetonate Hydrate

  • Formula : Co(C₅HF₆O₂)₂·xH₂O
  • Molecular Weight : 473.03 g/mol (anhydrous)
  • Applications : Used in SMM research and heterometallic coordination polymers for quantum computing .
  • Thermal Stability : Decomposes at lower temperatures (~200°C) compared to calcium hfacac .

Yttrium(III) Hexafluoroacetylacetonate Dihydrate

  • Formula : Y(C₅HF₆O₂)₃·2H₂O
  • Molecular Weight : 627.93 g/mol
  • Applications : Specialized in high-purity oxide coatings for optoelectronics and superconductors .
  • Distinct Feature : Higher molecular weight and coordination number (three hfacac ligands) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications Hazard Codes
Calcium hfacac dihydrate C₁₀H₆CaF₁₂O₆ 490.21 135–140 230–240 (dec.) MOCVD, thin-film deposition H315, H319, H335
Magnesium hfacac dihydrate C₁₀H₆F₁₂MgO₆ 474.44 ~130–150* N/A Catalysis, precursor synthesis Not specified
Zinc hfacac dihydrate C₁₀H₆F₁₂O₆Zn 515.54 ~130–150* N/A SMMs, spintronics Not specified
Cobalt(II) hfacac hydrate Co(C₅HF₆O₂)₂·xH₂O 473.03 ~200 (dec.) N/A Quantum computing, heterometallic polymers Not specified
Yttrium(III) hfacac dihydrate Y(C₅HF₆O₂)₃·2H₂O 627.93 N/A N/A Optoelectronics, superconductors Not specified

*Inferred from structural analogs.

Biological Activity

Calcium hexafluoroacetylacetonate dihydrate (Ca(HFAC)₂·2H₂O) is an organometallic compound that has garnered interest for its potential applications in various fields, including materials science and catalysis. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and potential biological implications.

This compound has a molecular formula of C₁₀H₁₈CaO₄F₆ and a molecular weight of 274.32 g/mol. The compound features a calcium ion coordinated with hexafluoroacetylacetonate ligands, which contribute to its unique properties such as volatility and stability. The presence of fluorine atoms enhances its reactivity and stability under various conditions, making it suitable for applications in chemical vapor deposition (CVD) techniques for creating thin films and coatings .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of calcium carbonate or calcium hydroxide with hexafluoroacetylacetone in an appropriate solvent. Characterization methods such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and thermal gravimetric analysis (TGA) are employed to confirm the structure and purity of the compound .

Catalytic Properties

Recent studies have investigated the catalytic potential of this compound. For instance, it has been explored as a catalyst for the cyclopropanation of styrene, showcasing its ability to facilitate chemical transformations. However, comprehensive research on its biological catalytic activity remains limited.

Potential Toxicity and Safety

While specific studies on the toxicity of this compound are sparse, the biological implications of similar organometallic compounds suggest caution. Organofluorine compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels. As such, further toxicological assessments are necessary to evaluate its safety profile in biological systems .

Case Studies

  • Thin Film Deposition : A study demonstrated the successful deposition of calcium fluoride (CaF₂) thin films using this compound as a precursor through CVD techniques. The resulting films exhibited improved thermal stability and electrical conductivity, indicating potential applications in microelectronics.
  • Catalytic Reactions : Research into its use as a catalyst in organic reactions has shown promising results in enhancing reaction rates and yields, particularly in cyclopropanation reactions. This suggests that the compound may play a role in facilitating synthetic organic chemistry processes.

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight274.32 g/molVaries
StabilityHigh due to fluorine atomsDepends on metal center
Catalytic ActivityModerate; explored for cyclopropanationVaries widely among organometallics
ToxicityLimited data; requires further studyVaries; some organofluorines are toxic

Q & A

Q. What are the standard methods for synthesizing calcium hexafluoroacetylacetonate dihydrate, and how can purity be optimized?

The compound is typically synthesized via ligand substitution, where calcium salts (e.g., CaCl₂) react with hexafluoroacetylacetone (Hhfac) in aqueous or alcoholic media. To optimize purity, recrystallization from anhydrous solvents (e.g., ethanol) under inert atmospheres is recommended. Purity verification involves elemental analysis (C, H, F), NMR for ligand coordination, and X-ray diffraction for structural confirmation .

Q. Which characterization techniques are critical for verifying the structural integrity of Ca(hfac)₂·2H₂O?

Key techniques include:

  • Thermogravimetric Analysis (TGA) : Confirms hydration state (2 H₂O molecules) and thermal stability (decomposition at 230–240°C) .
  • FTIR/NMR : Identifies ligand coordination (C=O stretch at ~1600 cm⁻¹ in IR; CF₃ peaks in ¹⁹F NMR) .
  • X-ray Diffraction (XRD) : Validates crystalline structure, particularly for distinguishing anhydrous vs. hydrated forms .

Q. How should Ca(hfac)₂·2H₂O be stored to prevent degradation in laboratory settings?

Store in airtight containers under dry, inert atmospheres (N₂ or Ar) at temperatures <25°C. Avoid exposure to moisture, as hygroscopicity may alter hydration states. Sublimation at 180°C under vacuum (0.07 mm Hg) necessitates refrigeration for long-term storage .

Advanced Research Questions

Q. What challenges arise when using Ca(hfac)₂·2H₂O as a precursor for atomic layer deposition (ALD) of calcium fluoride (CaF₂)?

Despite its role as a fluorine source, residual oxygen (≤5 atomic%) is observed in CaF₂ films due to incomplete ligand decomposition. Optimizing deposition parameters—e.g., higher ozone exposure (300°C, 0.3 Å/cycle)—reduces oxygen incorporation. Post-deposition annealing (≥400°C) further improves stoichiometry .

Q. How does the choice of oxygen source (e.g., O₃ vs. H₂O) impact the ALD mechanism of Ca(hfac)₂·2H₂O?

Ozone (O₃) enhances ligand oxidation, reducing carbon residues compared to H₂O. However, excessive O₃ may etch the substrate. Kinetic studies show O₃ pulses >1 sec at 300°C yield optimal film density (3.18 g/cm³) and minimal defects .

Q. What mechanistic insights explain the thermal decomposition pathway of Ca(hfac)₂·2H₂O?

Dehydration occurs at 135–140°C, followed by ligand dissociation above 180°C. Mass spectrometry reveals CF₃ and CO fragments, indicating stepwise ligand breakdown. Residual CaF₂ forms at 230–240°C, confirmed by XRD .

Q. How does Ca(hfac)₂·2H₂O compare to other β-diketonates (e.g., Mg, Yb) in volatility and thin-film applications?

Ca(hfac)₂·2H₂O sublimes at 180°C (0.07 mm Hg), lower than Mg(hfac)₂·2H₂O (190°C) but higher than Yb(hfac)₃·2H₂O (160°C). Its moderate volatility suits low-temperature ALD, but residual hydration requires precise thermal control to avoid film porosity .

Data Contradiction Analysis

Q. Why do some studies report oxygen contamination in CaF₂ films despite using fluorine-rich precursors like Ca(hfac)₂·2H₂O?

Oxygen incorporation stems from:

  • Incomplete ligand decomposition : Residual CO bonds from hfac ligands.
  • Substrate oxidation : Reactive ozone interacts with underlying layers (e.g., Si). Mitigation involves increasing precursor purge times and using alternative fluorinating agents (e.g., HF) post-deposition .

Methodological Recommendations

Q. What experimental design considerations are critical for reproducibility in Ca(hfac)₂·2H₂O-based studies?

  • Controlled atmosphere : Use gloveboxes for synthesis/storage to prevent hydration changes.
  • ALD parameter calibration : Optimize pulse/purge times (e.g., 0.5 sec Ca(hfac)₂, 2 sec O₃) via in-situ quartz crystal microbalance (QCM) monitoring.
  • Cross-validation : Combine TGA, XRD, and RBS to correlate thermal behavior with film composition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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